molecular formula C16H25NO2S B12188777 4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine

4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine

Cat. No.: B12188777
M. Wt: 295.4 g/mol
InChI Key: BGZRKSTZPYDEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine is a complex organic compound characterized by a piperidine ring substituted with a methyl group and a benzenesulfonyl group that is further substituted with four methyl groups

Preparation Methods

The synthesis of 4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route may involve:

    Step 1: Preparation of 2,3,5,6-tetramethylbenzenesulfonyl chloride from 2,3,5,6-tetramethylbenzene and chlorosulfonic acid.

    Step 2: Reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfinyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzenesulfonyl group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Major products formed from these reactions include sulfone, sulfinyl, and substituted derivatives.

Scientific Research Applications

4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine can be compared with other similar compounds, such as:

    4-Methyl-1-(benzenesulfonyl)-piperidine: Lacks the additional methyl groups on the benzenesulfonyl ring, which may affect its chemical reactivity and biological activity.

    1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine: Lacks the methyl group on the piperidine ring, which may influence its overall properties.

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C16H25NO2S/c1-11-6-8-17(9-7-11)20(18,19)16-14(4)12(2)10-13(3)15(16)5/h10-11H,6-9H2,1-5H3

InChI Key

BGZRKSTZPYDEJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.